

Application Notes and Protocols for Testing S-1360 in Cell Culture Models

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Compound of Interest

Compound Name: S 1360

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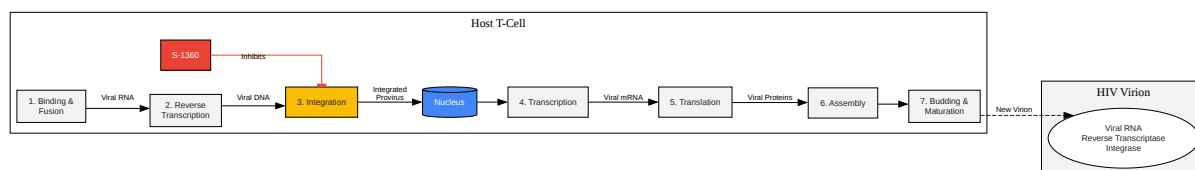
Introduction

S-1360 is an investigational antiretroviral agent developed by Shionogi-GlaxoSmithKline that functions as an HIV integrase inhibitor.^{[1][2]} Integrase is a critical enzyme in the HIV replication cycle, responsible for inserting the viral DNA into the host cell's genome. By targeting this enzyme, S-1360 effectively blocks a key step in establishing a productive infection. These application notes provide detailed protocols for evaluating the antiviral activity and cytotoxicity of S-1360 in relevant cell culture models.

Mechanism of Action

HIV integrase facilitates the integration of the reverse-transcribed viral DNA into the host chromosome through a multi-step process. S-1360 is a potent and selective inhibitor of HIV-1 integrase, targeting the catalytic activity of the enzyme.^[3] This inhibition prevents the stable incorporation of the viral genome into the host DNA, thereby halting the viral replication cycle.

Below is a diagram illustrating the HIV life cycle and the point of intervention for S-1360.



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Caption: HIV life cycle and the inhibitory action of S-1360 on integrase.

Data Presentation

The following tables summarize quantitative data for S-1360 in relevant cell-based assays.

Table 1: Antiviral Activity and Cytotoxicity of S-1360

Parameter	Cell Line	Virus Strain	Value
EC50	MT-4	HIV-1 IIIB	200 nM[3]
CC50	MT-4	N/A	12 μ M[3]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

Experimental Protocols

Protocol 1: Determination of Antiviral Activity using a p24 Antigen ELISA

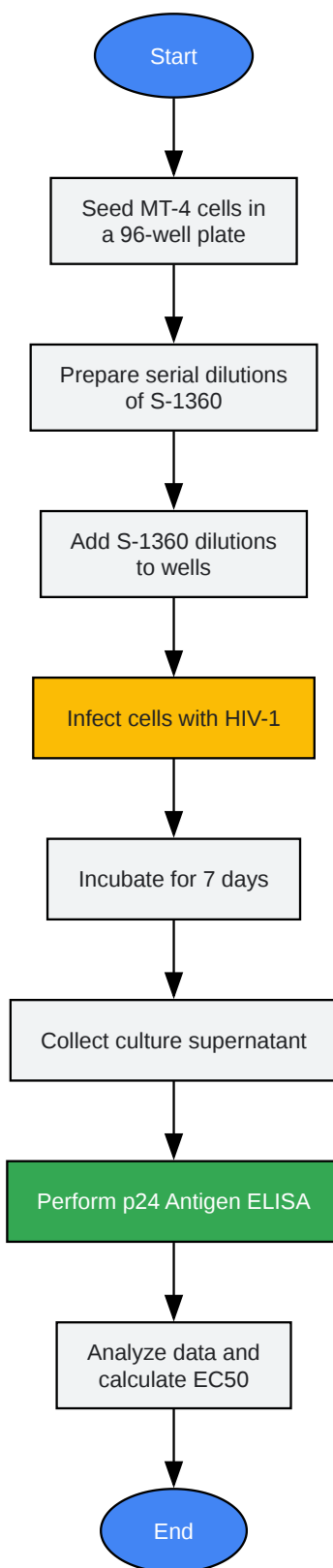
This protocol details the measurement of HIV-1 p24 antigen as an indicator of viral replication.

Materials:

- MT-4 cells
- HIV-1 IIIB virus stock
- S-1360
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
- 96-well cell culture plates
- HIV-1 p24 Antigen ELISA kit
- Plate reader

Procedure:

- Seed MT-4 cells in a 96-well plate at a density of 5×10^4 cells/well in 100 μ L of culture medium.
- Prepare serial dilutions of S-1360 in culture medium.
- Add 50 μ L of the S-1360 dilutions to the appropriate wells. Include a no-drug control.
- Infect the cells with HIV-1 IIIB at a multiplicity of infection (MOI) of 0.01.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 7 days.
- On day 7, collect the culture supernatant.
- Quantify the amount of p24 antigen in the supernatant using an HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.
- Calculate the EC₅₀ value by plotting the percentage of p24 inhibition against the log of the S-1360 concentration.



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Caption: Workflow for the p24 antigen antiviral assay.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

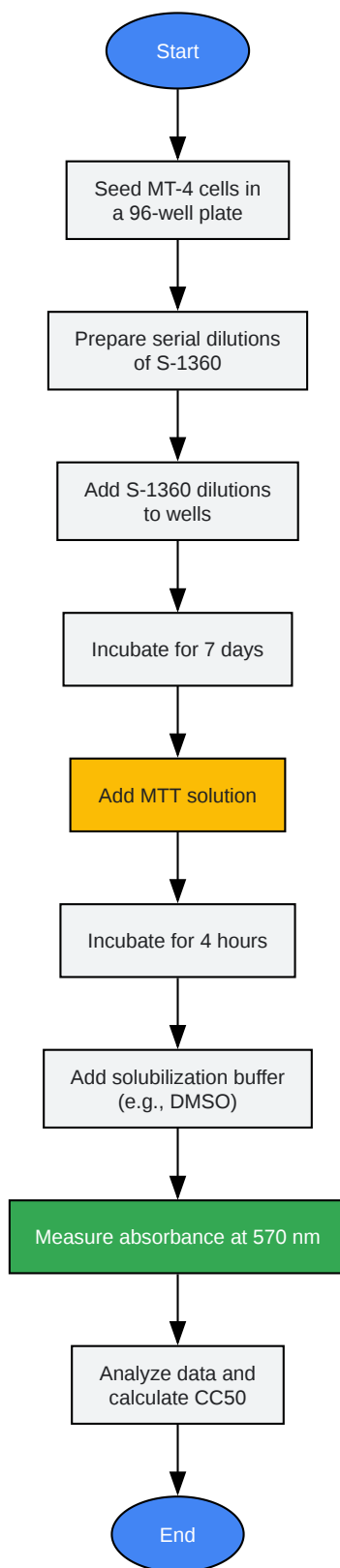
Materials:

- MT-4 cells
- S-1360
- RPMI-1640 medium supplemented with 10% FBS and antibiotics
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Plate reader

Procedure:

- Seed MT-4 cells in a 96-well plate at a density of 5×10^4 cells/well in 100 μ L of culture medium.
- Prepare serial dilutions of S-1360 in culture medium.
- Add 100 μ L of the S-1360 dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
- Incubate the plate for 7 days at 37°C in a 5% CO₂ incubator.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.

- Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.



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Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: In Vitro Integrase Strand Transfer Assay

This protocol provides a general framework for a biochemical assay to confirm the direct inhibition of integrase activity.

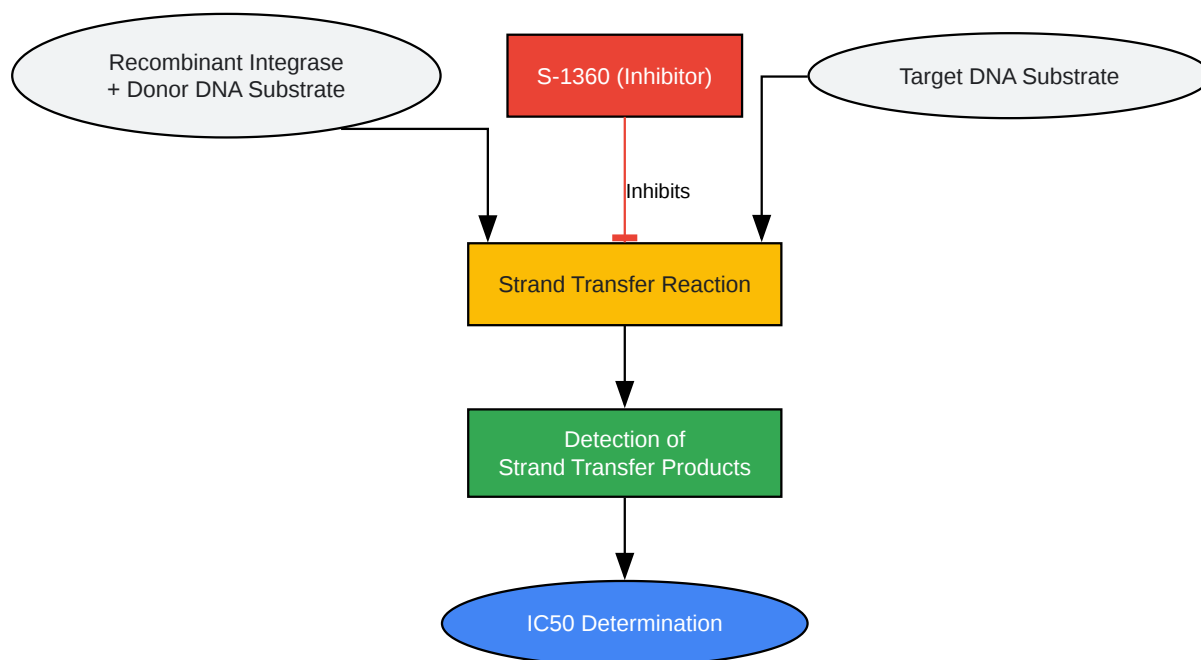
Materials:

- Recombinant HIV-1 integrase
- Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and target DNA
- Assay buffer
- S-1360
- Detection system (e.g., fluorescence-based or electrophoresis-based)

Procedure:

- Prepare serial dilutions of S-1360 in the assay buffer.
- In a reaction tube, combine the recombinant HIV-1 integrase and the donor DNA substrate.
- Add the S-1360 dilutions to the reaction tubes and incubate for a predetermined time to allow for inhibitor binding.
- Initiate the strand transfer reaction by adding the target DNA substrate.
- Incubate the reaction at 37°C for 1-2 hours.
- Stop the reaction.
- Detect the products of the strand transfer reaction using a suitable detection method.

- Calculate the IC₅₀ value, which is the concentration of S-1360 that inhibits 50% of the integrase activity.



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Caption: Logical flow of an in vitro integrase strand transfer assay.

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